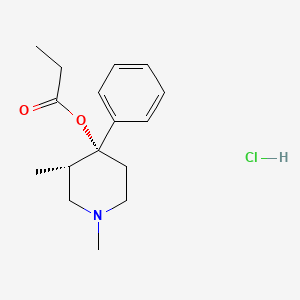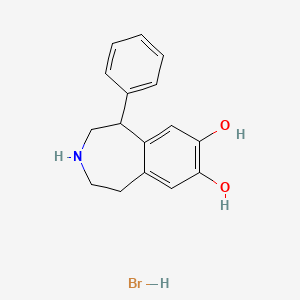
SKF 38393 hydrobromide
Vue d'ensemble
Description
SKF 38393 hydrobromide is a selective agonist of the dopamine D1 receptor. It is a benzazepine derivative known for its ability to mimic the action of dopamine, a neurotransmitter involved in various physiological processes. The compound has a molecular formula of C16H17NO2·HBr and a molecular weight of 336.23 g/mol .
Applications De Recherche Scientifique
SKF 38393 hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.
Biology: Employed in research on neurotransmitter functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mécanisme D'action
SKF 38393 hydrobromide exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn modulates various intracellular signaling pathways. The compound’s action on dopamine receptors makes it a valuable tool in studying dopaminergic signaling and its associated physiological and pathological processes .
Similar Compounds:
SKF 82958: Another dopamine D1 receptor agonist with a similar structure but different pharmacokinetic properties.
Chloro-APB hydrobromide: A selective dopamine D1 receptor agonist with additional chlorine substitution.
SKF 81297: A potent and selective dopamine D1 receptor agonist with higher affinity and efficacy
Uniqueness of this compound: this compound is unique due to its specific binding affinity for dopamine D1 receptors and its ability to selectively modulate dopaminergic signaling. This specificity makes it a valuable compound in both basic and applied research, particularly in studies related to neurological and psychiatric disorders .
Analyse Biochimique
Biochemical Properties
SKF 38393 hydrobromide selectively interacts with the dopamine D1 receptor, with an IC50 value of 110 nM . It has a lower affinity for other dopamine receptors such as D2, D3, D4, and D5 . The interaction between this compound and the D1 receptor can influence various biochemical reactions, including the modulation of cyclic AMP (cAMP) levels .
Cellular Effects
This compound can induce changes in cell morphology and increase the levels of media cAMP . It can also influence cell function by impacting cell signaling pathways, particularly those involving dopamine receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the dopamine D1 receptor, acting as a selective agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, at a dosage of 10 mg/kg, this compound was found to block the depletion of glutathione induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin used to model Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SKF 38393 hydrobromide involves the condensation of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol with hydrobromic acid. The reaction typically requires controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and efficacy. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions: SKF 38393 hydrobromide primarily undergoes substitution reactions due to the presence of the benzazepine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Propriétés
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWVRBZMBCEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20012-10-6 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20012-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







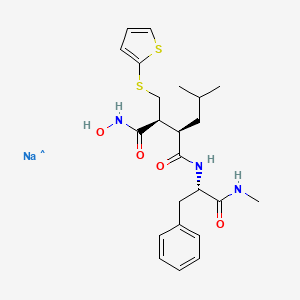
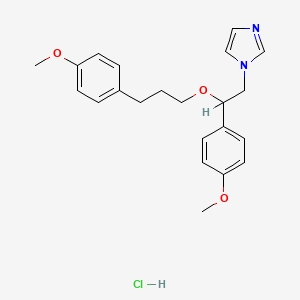

![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
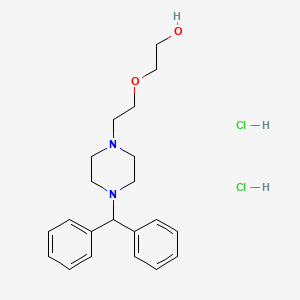


![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)

